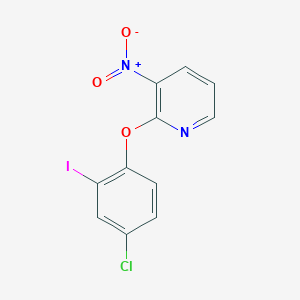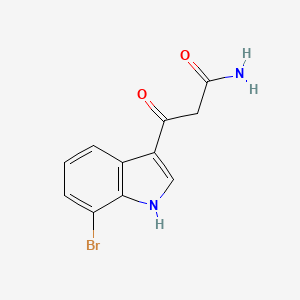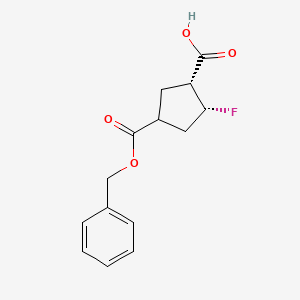
2-(4-Chloro-2-iodophenoxy)-3-nitropyridine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. The exact structure of “2-(4-Chloro-2-iodophenoxy)-3-nitropyridine” is not available, but the structure of similar compounds like “(4-Chloro-2-iodophenoxy)-acetic acid” has been determined .Applications De Recherche Scientifique
Synthesis and Structural Analysis
2-(4-Chloro-2-iodophenoxy)-3-nitropyridine has been used as an intermediate in the synthesis of potential antitumor agents. For example, Cao et al. (2011) synthesized 4-(3-nitropyridin-2-ylamino)phenol as an intermediate for ABT-751, a potential antitumor agent. This process involved the reaction of 4-aminophenol with 2-chloro-3-nitropyridine, followed by reduction and crystallization. The structural analysis of the resultant compounds was done through single-crystal X-ray diffraction (Cao et al., 2011).
Applications in Organic Chemistry and Materials Science
In the field of organic chemistry and materials science, derivatives of 2-(4-Chloro-2-iodophenoxy)-3-nitropyridine have been explored. For instance, Nakano et al. (2001) studied 2-(4-Methoxybenzyloxy)-3-nitropyridine, prepared from 2-chloro-3-nitropyridine, for its reactivity with hydroxy groups in the presence of trimethylsilyl triflate. This compound was found to yield PMB ethers under mild conditions, showcasing its utility in organic synthesis (Nakano et al., 2001).
Herbicidal Potential
Additionally, derivatives of this compound have shown potential in the field of agriculture. Fujikawa et al. (1970) studied the herbicidal activities of various phenoxypyridines. They found that certain derivatives, such as 2-(4-Nitrophenoxy)-3,5-dichloropyridine, displayed promising herbicidal activity. This suggests that 2-(4-Chloro-2-iodophenoxy)-3-nitropyridine and its derivatives might be useful in developing new herbicides (Fujikawa et al., 1970).
Propriétés
IUPAC Name |
2-(4-chloro-2-iodophenoxy)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClIN2O3/c12-7-3-4-10(8(13)6-7)18-11-9(15(16)17)2-1-5-14-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKVKMNRLYHULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClIN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-iodophenoxy)-3-nitropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1406284.png)

